Cas no 773879-30-4 (3-Methyl-1-(5-nitropyridin-2-yl)piperazine)
3-Methyl-1-(5-nitropyridin-2-yl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- 3-Methyl-1-(5-nitropyridin-2-yl)piperazine
- OR8382
- XYMPRRMVLJQEAW-UHFFFAOYSA-N
- SCHEMBL4687808
- 773879-30-4
- AKOS011768917
- DTXSID60657392
- MFCD08692454
-
- MDL: MFCD08692454
- Inchi: 1S/C10H14N4O2/c1-8-7-13(5-4-11-8)10-3-2-9(6-12-10)14(15)16/h2-3,6,8,11H,4-5,7H2,1H3
- InChI Key: XYMPRRMVLJQEAW-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CN=C(C=C1)N1CCNC(C)C1)=O
Computed Properties
- Exact Mass: 222.11200
- Monoisotopic Mass: 222.11167570g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 74Ų
Experimental Properties
- Melting Point: 107-109
- PSA: 73.98000
- LogP: 1.70490
3-Methyl-1-(5-nitropyridin-2-yl)piperazine Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
- HazardClass:IRRITANT
3-Methyl-1-(5-nitropyridin-2-yl)piperazine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Methyl-1-(5-nitropyridin-2-yl)piperazine Pricemore >>
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| Fluorochem | 034156-1g |
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773879-30-4 | 1g |
£206.00 | 2022-03-01 | ||
| Fluorochem | 034156-2g |
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| Matrix Scientific | 024424-500mg |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1668527-1g |
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| Crysdot LLC | CD11058916-1g |
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$349 | 2024-07-18 |
3-Methyl-1-(5-nitropyridin-2-yl)piperazine Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 3-Methyl-1-(5-nitropyridin-2-yl)piperazine
Introduction to 3-Methyl-1-(5-nitropyridin-2-yl)piperazine (CAS No. 773879-30-4)
3-Methyl-1-(5-nitropyridin-2-yl)piperazine, identified by the CAS number 773879-30-4, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperazine class of heterocyclic amines, which are widely recognized for their diverse biological activities and pharmacological properties. The structural incorporation of a nitro group on the pyridine ring and a methyl substituent on the piperazine ring contributes to its unique chemical and biological characteristics, making it a valuable scaffold for drug discovery and development.
The molecular structure of 3-Methyl-1-(5-nitropyridin-2-yl)piperazine consists of a piperazine core linked to a 5-nitro-substituted pyridine moiety. This arrangement not only enhances its solubility in both polar and non-polar solvents but also influences its interactions with biological targets. The nitro group, in particular, is known for its ability to participate in hydrogen bonding and electronic effects, which can modulate the compound's reactivity and binding affinity.
In recent years, there has been growing interest in exploring the pharmacological potential of 3-Methyl-1-(5-nitropyridin-2-yl)piperazine due to its structural similarity to several bioactive molecules. Research studies have highlighted its potential role in modulating neurotransmitter systems, particularly those involving dopamine and serotonin. These neurotransmitters are crucial for regulating mood, cognition, and motor control, making this compound a promising candidate for therapeutic applications in neurological disorders.
One of the most compelling aspects of 3-Methyl-1-(5-nitropyridin-2-yl)piperazine is its versatility as a chemical probe. Its ability to interact with multiple receptor subtypes has been exploited in high-throughput screening (HTS) campaigns to identify novel drug candidates. For instance, studies have demonstrated its binding affinity for certain dopamine D2 receptors, which are implicated in conditions such as schizophrenia and Parkinson's disease. The nitro group's electronic properties further enhance its interaction with these receptors, providing a basis for designing more potent and selective ligands.
The synthesis of 3-Methyl-1-(5-nitropyridin-2-yl)piperazine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the nitro group into the pyridine ring typically involves nitration reactions, while the piperazine ring is often constructed through reductive amination or cyclocondensation processes. Advanced synthetic methodologies, such as flow chemistry and catalytic processes, have been employed to improve yield and purity, ensuring that the final product meets pharmaceutical-grade standards.
From a medicinal chemistry perspective, 3-Methyl-1-(5-nitropyridin-2-yl)piperazine serves as an excellent starting point for structure-based drug design. Computational modeling techniques, including molecular docking and molecular dynamics simulations, have been utilized to understand how this compound interacts with biological targets at an atomic level. These studies not only provide insights into its mechanism of action but also guide the optimization process toward developing more effective therapeutic agents.
Recent advancements in biotechnology have enabled the exploration of 3-Methyl-1-(5-nitropyridin-2-yl)piperazine in preclinical models of neurological disorders. Preclinical studies have shown promising results in animal models of depression and anxiety, where this compound exhibited anxiolytic and antidepressant-like effects. These findings are particularly intriguing given the growing burden of mental health disorders worldwide and underscore the need for innovative therapeutic strategies.
The pharmacokinetic profile of 3-Methyl-1-(5-nitropyridin-2-yl)piperazine is another critical aspect that has been thoroughly investigated. Studies have demonstrated that this compound exhibits moderate oral bioavailability and favorable metabolic stability in vivo. These properties are essential for ensuring that the drug reaches therapeutic levels in the bloodstream without being rapidly metabolized or excreted. Additionally, its solubility characteristics make it suitable for formulation into various dosage forms, including tablets and oral solutions.
In conclusion,3-Methyl-1-(5-nitropyridin-2-yl)piperazine (CAS No. 773879-30-4) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with its observed biological activities, make it an attractive candidate for further investigation into treating neurological disorders. As research continues to uncover new insights into its mechanisms of action and pharmacological properties,this compound is poised to play a crucial role in advancing therapeutic strategies for patients worldwide.
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